Superior In Vivo Efficacy Against Multidrug-Resistant Tuberculosis Compared to Rifampicin
The benzofuroxan derivative Bfx 5n demonstrates a 3.0 log10 CFU/mL reduction in pulmonary bacterial load in an in vivo murine model of MDR-TB, representing a 144% greater reduction compared to the first-line drug rifampicin, which achieves a 1.23 log10 CFU/mL reduction [1]. In vitro, Bfx 5n exhibits a MIC90 of 0.09 ± 0.04 µM against M. tuberculosis H37Rv, and importantly, its efficacy against MDR and pre-XDR strains was superior to commercial drugs [1][2].
| Evidence Dimension | In vivo pulmonary bacterial load reduction (log10 CFU/mL) in a mouse model |
|---|---|
| Target Compound Data | Benzofuroxan derivative Bfx 5n: 3.0 log10 CFU/mL reduction |
| Comparator Or Baseline | Rifampicin (first-line anti-TB drug): 1.23 log10 CFU/mL reduction |
| Quantified Difference | 144% greater reduction (2.44-fold on log scale) |
| Conditions | In vivo murine model of MDR-TB; treatment duration as per Campos et al., 2024 |
Why This Matters
This level of in vivo potency against drug-resistant strains directly addresses the critical unmet need for new anti-TB agents with novel mechanisms of action, making this benzofuroxan scaffold a high-priority lead for further development and procurement in TB research programs.
- [1] Campos DL, et al. Screening of novel narrow-spectrum benzofuroxan derivatives for the treatment of multidrug-resistant tuberculosis through in silico, in vitro, and in vivo approaches. Front Microbiol. 2024 Oct 11;15:1487829. doi:10.3389/fmicb.2024.1487829. View Source
- [2] Campos DL, et al. Screening of novel narrow-spectrum benzofuroxan derivatives for the treatment of multidrug-resistant tuberculosis through in silico, in vitro, and in vivo approaches. Front Microbiol. 2024;15:1487829. Full text. View Source
